Ethyl 3,4-difluoro-2-iodophenylcarbamate
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Overview
Description
Ethyl 3,4-difluoro-2-iodophenylcarbamate is an organic compound with the molecular formula C9H8F2INO2. This compound is characterized by the presence of fluorine and iodine atoms attached to a phenyl ring, along with an ethyl carbamate group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,4-difluoro-2-iodophenylcarbamate typically involves the reaction of 3,4-difluoroaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then iodinated using iodine and a suitable oxidizing agent like sodium iodide in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4-difluoro-2-iodophenylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium phosphate.
Major Products
Substitution: Formation of substituted phenylcarbamates.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Ethyl 3,4-difluoro-2-iodophenylcarbamate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3,4-difluoro-2-iodophenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The presence of fluorine and iodine atoms enhances its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3,4-difluorophenylcarbamate
- Ethyl 2-iodophenylcarbamate
- Ethyl 3,4-dichlorophenylcarbamate
Uniqueness
Ethyl 3,4-difluoro-2-iodophenylcarbamate is unique due to the combination of fluorine and iodine atoms on the phenyl ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
ethyl N-(3,4-difluoro-2-iodophenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2INO2/c1-2-15-9(14)13-6-4-3-5(10)7(11)8(6)12/h3-4H,2H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLTZAWFOAQQQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C(=C(C=C1)F)F)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2INO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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